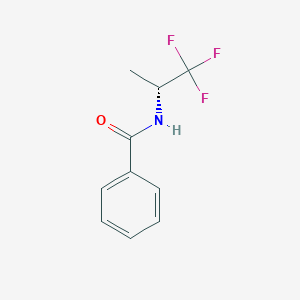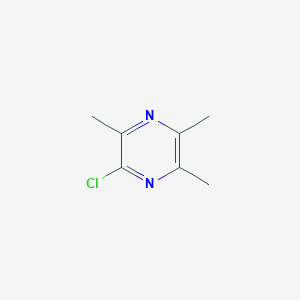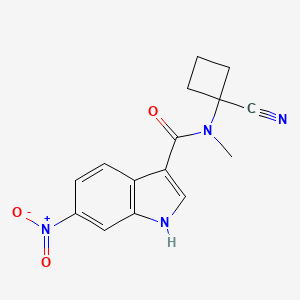
(R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide, also known as R-TFB, is an important synthetic intermediate in the pharmaceutical industry. It is a versatile building block in the synthesis of a wide range of molecules, including drugs, pesticides, and other compounds. R-TFB is a fluorinated benzamide derivative that has been studied extensively due to its unique properties and wide range of applications.
科学的研究の応用
(R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide has been studied extensively due to its unique properties and wide range of applications. It has been used as a ligand in the synthesis of a variety of compounds, including drugs, pesticides, and other compounds. This compound has also been used in the synthesis of organometallic complexes, which have been used in the development of new materials. Additionally, this compound has been used as a catalyst in organic reactions, such as the Diels-Alder reaction, and as a reagent for the synthesis of polymers.
作用機序
(R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide is known to act as a catalyst in several organic reactions. In the Diels-Alder reaction, this compound acts as a Lewis acid, which facilitates the reaction by stabilizing the transition state. In addition, this compound has been found to act as a nucleophile in the addition of a nucleophile to an electrophilic substrate. This allows for the formation of new bonds and the synthesis of various compounds.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, this compound has been found to have antioxidant activity, which can help protect cells from oxidative damage. This compound has also been found to have antifungal activity, which can be useful in the treatment of fungal infections.
実験室実験の利点と制限
(R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, making it an attractive choice for researchers. In addition, this compound is a highly versatile reagent, allowing for the synthesis of a wide range of compounds. However, this compound has some limitations for laboratory experiments. It is a highly reactive reagent, which can make it difficult to handle in some situations. Additionally, this compound is a volatile compound, which can make it difficult to store and transport.
将来の方向性
(R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide has a wide range of potential applications in the pharmaceutical and chemical industries. It has been used in the synthesis of a variety of compounds, including drugs, pesticides, and other compounds. Additionally, this compound has been used as a catalyst in organic reactions, such as the Diels-Alder reaction, and as a reagent for the synthesis of polymers. In the future, this compound could be used to develop new materials, and to synthesize new compounds with potential therapeutic applications. Additionally, this compound could be further studied to better understand its biochemical and physiological effects, and to develop new methods for its synthesis and use.
合成法
(R)-N-(1,1,1-Trifluoropropan-2-yl)benzamide is typically synthesized through a two-step process. The first step involves the reaction of trifluoromethanesulfonyl chloride with aniline to form trifluoromethanesulfonamide, which is then reacted with benzaldehyde in the presence of potassium carbonate to yield this compound. Alternatively, this compound can be synthesized from trifluoromethanesulfonamide and benzaldehyde using a palladium-catalyzed reaction. The synthesis of this compound is simple and efficient, making it an attractive choice for the production of a variety of compounds.
特性
IUPAC Name |
N-[(2R)-1,1,1-trifluoropropan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c1-7(10(11,12)13)14-9(15)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNNRIXQAVTECA-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)NC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(F)(F)F)NC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-[3-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide](/img/structure/B2455075.png)
![2-ethoxy-6-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2455076.png)

![[2-(4-Chloro-phenoxy)-ethyl]-(tetrahydro-furan-2-ylmethyl)-amine](/img/structure/B2455079.png)
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)cyclopentanecarboxamide](/img/structure/B2455080.png)

![3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl}propan-1-amine dihydrochloride](/img/structure/B2455082.png)
![Ethyl 4-[[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate](/img/structure/B2455083.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2455086.png)
![2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid](/img/structure/B2455090.png)